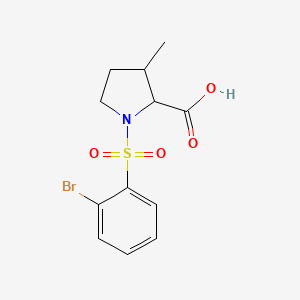
1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid, also known as Boc-3-amino-4-bromo-benzenesulfonyl-L-proline, is a chemical compound that has gained significant attention from scientists due to its potential applications in the field of medicinal chemistry. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline is not well understood. However, it is believed to act as a protease inhibitor, which means that it inhibits the activity of enzymes that break down proteins. This inhibition can lead to the accumulation of proteins in cells, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of several proteases, including cathepsin B, cathepsin L, and papain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline in lab experiments is its ease of synthesis. It can be synthesized using relatively simple and inexpensive reagents and equipment. Additionally, it has been extensively studied, and its mechanism of action and biochemical effects are well understood. One limitation of using 1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline. One direction is to further investigate its mechanism of action and its effects on cellular processes. Another direction is to explore its potential as a drug candidate for the treatment of various diseases. Additionally, there is potential for the development of new peptidomimetics based on the structure of 1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline. These peptidomimetics could have improved pharmacological properties and could be used as potential drug candidates.
Synthesemethoden
The synthesis of 1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline involves the reaction between 1-(2-bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid and Boc-L-proline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline has been widely used in scientific research due to its potential applications in the field of medicinal chemistry. It is commonly used as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have shown promise as potential drug candidates for the treatment of various diseases such as cancer, diabetes, and viral infections.
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c1-8-6-7-14(11(8)12(15)16)19(17,18)10-5-3-2-4-9(10)13/h2-5,8,11H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJUJHUHUYYPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)S(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632569.png)
![(2S)-3-[(4-chloro-2-methoxyphenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632576.png)
![(2R)-4-amino-2-[(5-chloro-2-methylphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632586.png)
![(2S,3R)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B6632587.png)
![(2R)-4-amino-2-[(3,4-dichlorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632596.png)
![(2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632613.png)
![(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6632620.png)
![(2S)-3-[(2,3-dichlorophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632621.png)
![2-[(4-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B6632629.png)

![(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid](/img/structure/B6632633.png)

![(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632656.png)
![3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B6632661.png)